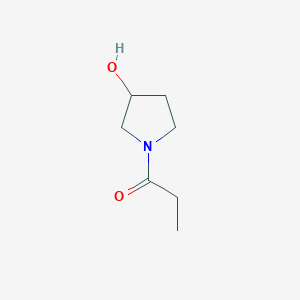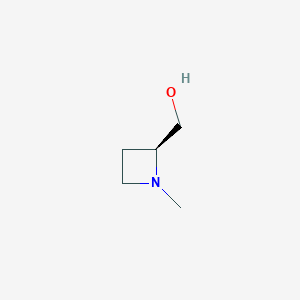
(S)-(1-Methylazetidin-2-yl)methanol
Descripción general
Descripción
Methanol, also known as CH3OH, methyl alcohol, hydroxymethane, wood alcohol, or carbinol, is a widely used basic raw material . It is a colorless neutral polar liquid that can be mixed with water and most other organic solvents in any ratio . It acts, due to its polarity, as a solvent for many inorganic salts .
Synthesis Analysis
Methanol synthesis from CO2 via hydrogenation route has been studied . Three reactions, namely CO2 hydrogenation to methanol, reverse-water-gas-shift (RWGS) and methanol decomposition reaction, were considered .
Molecular Structure Analysis
Methanol consists of a methyl group linked with a hydroxyl group .
Chemical Reactions Analysis
Methanol synthesis reactions from CO2 and H2 were investigated . The effect of temperature, pressure and H2/CO2 mole ratio on CO2 conversion and methanol selectivity was examined .
Physical And Chemical Properties Analysis
Methanol is a colorless, fairly volatile liquid with a faintly sweet pungent odor, similar, but somewhat milder and sweeter than ethanol . The flammability of methanol (flash point 12.2 °C, ignition temperature 470 °C) can cause safety problems .
Aplicaciones Científicas De Investigación
Catalytic Asymmetric Addition
- Application : Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a derivative of (S)-(1-Methylazetidin-2-yl)methanol, has shown potential in catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This is significant in the synthesis of chiral compounds.
- Details : The process involves asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes with enantioselectivities up to 99.0% ee, highlighting the compound’s potential as a chiral unit for asymmetric induction reactions (Wang et al., 2008).
Organocatalysis in Diels–Alder Reactions
- Application : Enantiomerically pure aziridin-2-yl methanols, structurally related to (S)-(1-Methylazetidin-2-yl)methanol, have been synthesized and utilized as organocatalysts in Diels–Alder reactions and Friedel–Crafts alkylations, demonstrating moderate to good enantiomeric excesses.
- Details : These compounds have been particularly effective in coupling reactions involving N-methyl-pyrrole and N-methyl-indole with α,β-unsaturated aldehydes (Bonini et al., 2006).
Methanol as a Hydrogen Source and C1 Synthon
- Application : Methanol, a simple alcohol structurally related to (S)-(1-Methylazetidin-2-yl)methanol, finds applications in organic synthesis and energy technologies. Its utilization as both a C1 synthon and H2 source for selective N-methylation of amines has been explored.
- Details : This method employs RuCl3.xH2O as a catalyst and can transform various amines into N-methylated products. The process is also applicable to pharmaceutical agents like venlafaxine and imipramine (Sarki et al., 2021).
Synthesis of Carbonyl Compounds
- Application : (1-Methyl-1H-imidazol-2-yl) methanol derivatives, related to (S)-(1-Methylazetidin-2-yl)methanol, are synthesized and converted into carbonyl compounds. This showcases its role as a masked form of the carbonyl group and a synthon.
- Details : The process involves preparing these derivatives via treatment with 2-lithio-1-methyl-1H-imidazole or 2-acyl-1H-imidazoles with organometallic reagents (Ohta et al., 1987).
Natural Products and Traditional Medicine
- Application : The roots of Raphanus sativus L., containing natural products including Cis-(1-methylazetidin-2-yl) methanol, have been traditionally used as an anti-migraine drug in China.
- Details : This study isolated two new natural products from the roots of Raphanus sativus L., identifying potential candidates for anti-migraine drug studies (Wu et al., 2014).
Antimicrobial Activity Studies
- Application : Derivatives of (S)-(1-Methylazetidin-2-yl)methanol, such as oxazolidinone derivatives, have been synthesized and evaluated for antibacterial activity, although they showed no potent activity against tested strains.
- Details : This study involved the synthesis of seven (S)-5-(heterocycle methylene)-3-(3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidin-2-ones and tested their antimicrobial efficacy (Zhou, 2006).
Mecanismo De Acción
Target of Action
Methanol, a related compound, is known to be metabolized by alcohol dehydrogenase (adh) and the cytochrome p450 (cyp) 2e1 drug-metabolizing enzyme . These enzymes play a crucial role in the biotransformation of xenobiotics and fatty acids .
Mode of Action
Methanol, a structurally similar compound, is known to be metabolized by adh and cyp2e1 into formaldehyde . Formaldehyde is further metabolized into formic acid, which is responsible for much of the toxicity associated with methanol .
Biochemical Pathways
Methanol is known to be metabolized via the alcohol dehydrogenase pathway into formaldehyde, which is further metabolized into formic acid . In the case of Saccharomyces cerevisiae, an engineered glyoxylate-based serine pathway plays an important role in methanol-dependent growth by promoting formaldehyde assimilation .
Result of Action
Methanol, a related compound, is known to cause symptoms such as decreased level of consciousness, poor or no coordination, vomiting, abdominal pain, and a specific smell on the breath .
Action Environment
The transformation of co2 into methanol has gained prominence as an effective mitigation strategy for global carbon emissions . This process involves various aspects from catalysts to market analysis, environmental impact, and future prospects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(2S)-1-methylazetidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6-3-2-5(6)4-7/h5,7H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRFPWJCWBQAJR-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(1-Methylazetidin-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate](/img/structure/B1396528.png)
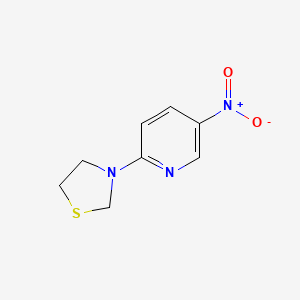



![Imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1396540.png)
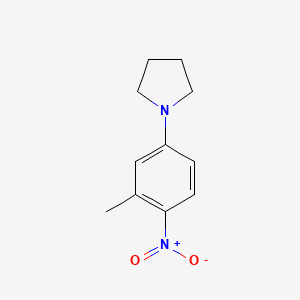
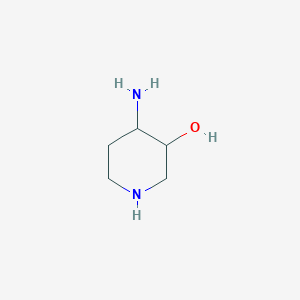
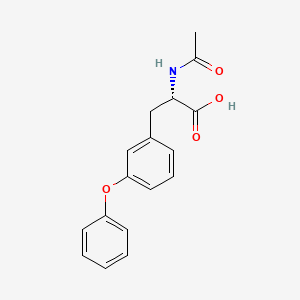

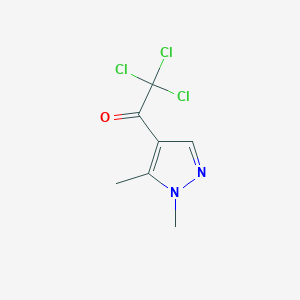

![tert-butyl N-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)carbamate](/img/structure/B1396549.png)
